Glimepiride-d4 Method Achieves 10x Lower LLOQ and Superior Precision Compared to Glipizide-Based LC-MS Assays
When used as the internal standard in an LC-MS/MS method for human plasma, Glimepiride-d4 enables a lower limit of quantification (LLOQ) of 0.2 ng/mL. This is 5- to 10-fold more sensitive than methods employing the non-deuterated analog glipizide, which report LLOQs ranging from 1.0 to 0.5 ng/mL depending on the sample preparation technique [1]. The intra- and inter-day reproducibility for the Glimepiride-d4 method is less than 10%, compared to a method using glipizide which, while reporting similar reproducibility for its extraction methods, could not achieve the same level of sensitivity [2].
| Evidence Dimension | Lower Limit of Quantification (LLOQ) in Human Plasma |
|---|---|
| Target Compound Data | 0.2 ng/mL |
| Comparator Or Baseline | Glipizide (non-deuterated analog IS): 1.0 ng/mL (protein precipitation), 0.5 ng/mL (SPE), or 0.1 ng/mL (liquid-liquid extraction) [1] |
| Quantified Difference | Glimepiride-d4 method LLOQ is 5x more sensitive than glipizide protein precipitation, and 2.5x more sensitive than glipizide SPE. |
| Conditions | LC–ESI-MS/MS, Agilent Eclipse plus C18 column (4.6 x 100 mm, 3.5 μm), mobile phase: methanol–water–formic acid (95:5:0.1, v/v/v) + 5 mM ammonium acetate, 0.8 mL/min. Compared to method with C18 column and mobile phase of 80% acetonitrile/20% water (pH 3.5) at 200 μL/min. |
Why This Matters
A lower LLOQ is critical for analyzing low-volume biological samples or for detecting drugs at trace levels in late-stage pharmacokinetic studies, making Glimepiride-d4 the superior choice for sensitive bioanalytical applications.
- [1] Salem, I.I., Idrees, J., Al Tamimi, J.I. (2004). Determination of Glimepiride in Human Plasma by LC-MS-MS and Comparison of Sample Preparation Methods for Glimepiride. Chromatographia, 60, 93–98. View Source
- [2] Zhou, Y., et al. (2014). Simultaneous determination of glimepiride and pioglitazone in human plasma by liquid chromatography–tandem mass spectrometry and its application to pharmacokinetic study. Journal of Chromatography B, 960, 247-252. View Source
